molecular formula C18H24BrN3O2 B2626933 1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034309-91-4

1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No. B2626933
M. Wt: 394.313
InChI Key: DAJKFGCOCVFQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It includes a bromophenyl group, a propanoyl group, an azetidine ring, and a piperidine ring with a carboxamide group.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes an azetidine ring and a piperidine ring. These are types of heterocyclic amines, which are common in many pharmaceuticals . The bromophenyl group is a type of aryl halide, which is often involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For example, the presence of the bromine atom and the amide group could potentially increase its reactivity .

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

The synthesis and characterization of azetidine-based isosteres, including compounds similar to "1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide," have been reported. These compounds are recognized for their larger size and increased conformational flexibility compared to parent heterocycles, demonstrating potential utility as building blocks in lead optimization programs for drug discovery (Feskov et al., 2019).

Biological Evaluation for Antidepressant and Nootropic Agents

Compounds structurally related to azetidinones have been synthesized and evaluated for their antidepressant activity and nootropic (cognitive enhancing) properties. The studies have identified certain azetidinone derivatives exhibiting high antidepressant and nootropic activities, suggesting the potential of the azetidinone skeleton as a central nervous system (CNS) active agent (Thomas et al., 2016).

Anticancer and Anti-angiogenic Activities

Research has also explored the synthesis of novel piperidine-4-carboxamide derivatives for their efficacy in inhibiting angiogenesis in vivo and their DNA cleavage abilities. Such studies suggest that certain piperidine analogues could be promising anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Potential as PET Radioligands

The synthesis of novel ligands for cerebral cannabinoid receptor imaging, which are structurally similar to "1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide," has been reported. These ligands, due to their higher binding affinity and lower lipophilicity, hold promise as PET radioligands for imaging cerebral cannabinoid receptors, indicating a potential application in neuroscience research (Fan et al., 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

The future research directions for a compound like this could include further studies to determine its biological activity, potential applications in medicine or other fields, and methods for its efficient synthesis .

properties

IUPAC Name

1-[1-[3-(4-bromophenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN3O2/c19-15-4-1-13(2-5-15)3-6-17(23)22-11-16(12-22)21-9-7-14(8-10-21)18(20)24/h1-2,4-5,14,16H,3,6-12H2,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJKFGCOCVFQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

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